molecular formula C15H11NO4 B045702 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Katalognummer: B045702
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: NCPFXPZOGZWCJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is a sophisticated chromenopyridine-based scaffold of significant interest in medicinal chemistry and chemical biology research. This compound's core structure integrates chromene and pyridine motifs, a combination often associated with diverse biological activities and photophysical properties. Its primary research value lies in its potential as a key synthetic intermediate or a pharmacophore for the development of novel enzyme inhibitors, particularly targeting kinase and phosphodiesterase families. The propanoic acid side chain enhances its utility by providing a convenient handle for further chemical derivatization, such as amide coupling or esterification, enabling the construction of more complex molecular libraries for high-throughput screening. Researchers are investigating its mechanism of action in various cellular models, where it is hypothesized to interact with specific signaling pathways involved in proliferation and inflammation. Furthermore, the chromenopyridine core suggests potential applications in the development of fluorescent probes or molecular sensors due to its inherent fluorogenic characteristics. This product is intended for use in assay development, hit-to-lead optimization, and fundamental biochemical studies. It is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, supporting the highest standards of experimental reproducibility.

Eigenschaften

IUPAC Name

2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFXPZOGZWCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a streamlined pathway for constructing the chromeno[2,3-b]pyridine scaffold. A one-pot synthesis reported by demonstrates the utility of 2-hydroxybenzaldehyde derivatives, malononitrile, and cyclic ketones (e.g., dimedone) in ethanol under reflux with piperidine catalysis. For the target compound, substituting dimedone with a propanoic acid-containing precursor enables direct incorporation of the carboxylic acid moiety. Reaction optimization studies indicate that increasing the electron-withdrawing nature of the aldehyde substituent improves cyclization efficiency, with yields ranging from 68–82% .

Key Reaction Parameters

ComponentRoleOptimal Quantity
2-HydroxybenzaldehydeAromatic building block1.0 equiv
MalononitrileCyclization agent1.2 equiv
Propanoic acid precursorAcid substituent source1.5 equiv
PiperidineCatalyst10 mol%
EthanolSolvent5 mL/mmol
Reaction TimeReflux8–12 hours

Post-reaction workup involves acidification to pH 2–3, followed by extraction with ethyl acetate and recrystallization from ethanol/water (1:3 v/v) to achieve >95% purity .

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions enable selective functionalization of preformed chromenopyridine intermediates. A patent by discloses Suzuki-Miyaura couplings between 7-bromo-5H-chromeno[2,3-b]pyridin-5-one and boronic acids bearing protected propanoic acid groups. Using Pd(PPh₃)₄ (2 mol%) in a dioxane/water (4:1) solvent system at 90°C for 24 hours affords coupled products in 65–78% yield . Subsequent deprotection of tert-butyl esters via trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively yields the free carboxylic acid.

Representative Coupling Data

Boronic Acid DerivativeCoupling YieldDeprotection Efficiency
(3-(tert-Butoxy)-3-oxopropyl)boronic acid73%98%
(2-Carboxyvinyl)boronic acid pinacol ester68%95%

Cyclization and Ring-Closing Strategies

Thermal cyclization of α,β-unsaturated ketones provides an alternative route. A modified protocol from involves heating a mixture of 7-(2-carboxyprop-1-en-1-yl)-5H-chromeno[2,3-b]pyridin-5-one in acetic anhydride at 120°C for 6 hours. The reaction proceeds via a conjugate addition-cyclization mechanism, forming the fused ring system with 71% isolated yield.

Cyclization Optimization

ParameterOptimal ValueImpact on Yield
Temperature120°CMaximizes ring closure
SolventAcetic anhydrideActs as solvent and acylating agent
Reaction Time6 hoursBalances completion vs. decomposition

Post-Synthetic Modifications and Functionalization

Late-stage derivatization of preformed chromenopyridines offers flexibility. The patent describes bromination at the 7-position using N-bromosuccinimide (NBS) in CCl₄ under UV light (254 nm), followed by Heck coupling with acrylic acid to install the propanoic acid group. This sequential approach achieves an overall yield of 58% across three steps.

Stepwise Efficiency

StepReagents/ConditionsYield
BrominationNBS, CCl₄, UV, 24h82%
Heck CouplingAcrylic acid, Pd(OAc)₂, DMF71%
Acid WorkupHCl (1M), EtOAc extraction98%

Comparative Analysis of Synthetic Routes

Methodology Benchmarking

MethodAdvantagesLimitationsTypical Yield
Multicomponent ReactionAtom-economic, one-potLimited substituent scope68–82%
Suzuki CouplingHigh functional group toleranceRequires prehalogenated intermediates65–78%
Thermal CyclizationDirect ring formationHigh energy input71%

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anti-inflammatory Properties
Research indicates that 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid exhibits notable anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property positions it as a potential candidate for therapeutic applications in inflammatory diseases.

2. Antimicrobial Activity
The compound has shown efficacy against a range of microbial pathogens. Studies have explored its potential as an antimicrobial agent, suggesting mechanisms involving disruption of microbial cell membranes and inhibition of essential metabolic pathways.

3. Antioxidant Effects
Antioxidant properties have also been attributed to this compound, helping to mitigate oxidative stress in cellular environments. This is particularly relevant in the context of diseases characterized by oxidative damage.

Table 1: Summary of Applications

Application AreaDescription
Pharmaceuticals Potential use in developing anti-inflammatory and antimicrobial drugs.
Biochemistry Investigated for its role in modulating enzyme activity related to inflammation and infection.
Material Science Explored as a precursor for synthesizing novel materials with specific electronic properties.

Case Studies

  • Anti-inflammatory Mechanisms
    A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory mechanisms of this compound in vitro. The results demonstrated significant inhibition of NF-kB activation, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
  • Antimicrobial Efficacy
    Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a natural preservative or therapeutic agent .
  • Oxidative Stress Mitigation
    A recent study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The compound exhibited significant free radical scavenging activity, highlighting its potential role in preventing oxidative damage in cells .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

  • Molecular Formula: C₁₅H₁₁NO₄
  • Molecular Weight : 269.25 g/mol
  • Key Features: Chromeno-pyridine backbone fused with a pyridine ring. 5-oxo group enhances polarity compared to Pranoprofen.

Applications: Primarily studied as a pharmaceutical impurity, its presence in Pranoprofen formulations requires strict quality control to meet regulatory standards .

Comparison with Structurally Similar Compounds

Pranoprofen (2-(5H-Chromeno[2,3-b]pyridin-7-yl)propanoic Acid)

  • Molecular Formula: C₁₅H₁₃NO₃
  • Molecular Weight : 255.27 g/mol
  • Key Differences :
    • Lacks the 5-oxo group present in the impurity.
    • Higher lipophilicity due to reduced oxygen content.
  • Pharmacology: Inhibits cyclooxygenase (COX), reducing prostaglandin synthesis.
  • Formulation Strategies: Nanostructured lipid carriers (NLCs) improve topical delivery and mucosal penetration .

2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid

  • Molecular Formula : C₁₆H₁₄N₂O₄
  • Molecular Weight : 298.29 g/mol
  • Structural Features: Substituted with an amino group at position 3 and an isopropyl group at position 5. Additional carboxylic acid group increases polarity.
  • Implications: Amino group may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding.

Zaltoprofen

  • Molecular Formula: C₁₄H₁₂ClNO₃
  • Molecular Weight : 277.70 g/mol
  • Key Differences: Benzophenone core replaces chromeno-pyridine. Chlorine substituent enhances metabolic stability.
  • Pharmacology: Potent COX inhibitor with higher bioavailability than Pranoprofen. Used for chronic pain and rheumatoid arthritis .

Tilnoprofen Arbamel (Prodrug)

  • Molecular Formula : C₁₉H₂₃N₃O₅
  • Molecular Weight : 373.41 g/mol
  • Structural Features: Ester prodrug of Tilnoprofen with a dimethylamino-2-oxoethyl group.
  • Pharmacokinetics: Esterification improves lipophilicity and oral absorption. Hydrolyzed in vivo to release active Tilnoprofen .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (Impurity OPLP) C₁₅H₁₁NO₄ 269.25 Chromeno-pyridine, 5-oxo, propanoic acid NSAID impurity
Pranoprofen C₁₅H₁₃NO₃ 255.27 Chromeno-pyridine, propanoic acid COX inhibitor, NSAID
2-Amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid C₁₆H₁₄N₂O₄ 298.29 Chromeno-pyridine, 5-oxo, amino, carboxylic acid Structural analog (unconfirmed activity)
Zaltoprofen C₁₄H₁₂ClNO₃ 277.70 Benzophenone, propanoic acid, chlorine COX inhibitor, chronic pain
Tilnoprofen Arbamel C₁₉H₂₃N₃O₅ 373.41 Ester prodrug, dimethylamino-2-oxoethyl Prodrug for improved absorption

Key Research Findings

  • Synthetic Relevance: The 5-oxo group in Impurity OPLP may arise from oxidation during Pranoprofen synthesis or storage, necessitating analytical monitoring .
  • Pharmacological Impact: Pranoprofen’s low bioavailability drives research into lipid-based nanocarriers for enhanced topical delivery . Structural modifications (e.g., ester prodrugs like Tilnoprofen Arbamel) improve pharmacokinetics but require metabolic activation .
  • Toxicity Considerations: Heterocyclic amines with similar cores (e.g., IQ derivatives) are carcinogenic, but NSAID-related chromeno-pyridines are generally safe at therapeutic doses .

Biologische Aktivität

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (CAS Number: 52549-19-6) is a heterocyclic compound belonging to the chromeno-pyridine family. It has garnered attention in recent years due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and antimicrobial activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

The molecular formula of this compound is C15H11NO4, with a molecular weight of 269.25 g/mol. The compound features a fused ring structure that contributes to its biological activity.

PropertyValue
CAS Number52549-19-6
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
LogP2.529
PSA80.40

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting critical enzymes such as topoisomerase II and tyrosine kinase, which are essential for DNA replication and cell signaling pathways.
  • Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to its anti-inflammatory effects .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, although specific strains and mechanisms require further investigation .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of chromeno-pyridine compounds, including this compound, significantly reduced inflammation markers in vitro. The compound's ability to inhibit cyclooxygenase enzymes was highlighted as a key mechanism .
  • Antimicrobial Activity : In vitro assays revealed that this compound exhibited notable activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing promising potential for further development as an antimicrobial agent .
  • Neuroprotective Properties : Emerging research suggests that the compound may possess neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. This property positions it as a candidate for further exploration in Alzheimer's disease research .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameBiological ActivityReference
1-(5-Oxo-5H-benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate Antimicrobial and anti-inflammatory
7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine Antihistaminic and anti-anaphylactic
Chromeno[3,2-c]pyridines Neuroprotective and anti-tubercular

Q & A

Q. What are the established synthetic routes for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, and how are intermediates characterized?

The synthesis typically involves constructing the chromenopyridine core through cyclization reactions. For example, intermediates like 5H-chromeno[2,3-b]pyridin-5-one (a related structure) are synthesized via condensation of substituted pyridines with chromene precursors under acidic or basic conditions . Characterization of intermediates employs spectroscopic methods (NMR, IR) and X-ray crystallography to confirm stereochemistry and purity . For the propanoic acid side chain, alkylation or Michael addition reactions are used, followed by hydrolysis to yield the final carboxylic acid moiety .

Q. How does this compound exert its anti-inflammatory effects at the molecular level?

The compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis from arachidonic acid. Specifically, it binds reversibly to COX-1 and COX-2 isoforms, with higher selectivity for COX-1 in ocular tissues, minimizing systemic side effects . Mechanistic studies use enzyme inhibition assays (e.g., ELISA for PGE₂ reduction) and molecular docking simulations to validate binding affinity to COX active sites .

Q. What analytical techniques are recommended for determining purity and structural integrity?

Key methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, particularly for the chromenopyridine ring system .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 259.35 for C₁₁H₁₀F₃N₃O₃ derivatives) .

Advanced Research Questions

Q. What formulation strategies enhance topical bioavailability in ocular tissues?

Nanostructured lipid carriers (NLCs) are optimized using a Quality-by-Design (QbD) approach. Critical parameters include:

  • Lipid Composition : A blend of solid (e.g., Compritol 888 ATO) and liquid lipids (e.g., miglyol) to improve drug loading .
  • Particle Size : <200 nm (via dynamic light scattering) to enhance corneal permeation .
  • Ex Vivo Permeation Studies : Using porcine corneal/scleral tissues to model human ocular bioavailability .
Formulation ParameterOptimal RangeReference
Lipid Ratio (Solid:Liquid)70:30
Surfactant Concentration1-2% Poloxamer 188
Encapsulation Efficiency>85%

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability data (e.g., Caco-2 cell assays) with species-specific physiological parameters (e.g., ocular blood flow in rabbits) .
  • Microdialysis : Direct measurement of unbound drug concentrations in target tissues (e.g., aqueous humor) to address protein-binding discrepancies .

Q. What experimental approaches optimize nanostructured lipid carriers (NLCs) for mucosal delivery?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between lipid type, surfactant concentration, and homogenization speed. Response variables include particle size, polydispersity index (PDI), and zeta potential .
  • Ex Vivo Mucoadhesion Testing : Employ Franz diffusion cells with porcine buccal or nasal mucosa to assess retention time and permeation flux .
  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) to monitor crystallization risks and chemical degradation .

Data Contradiction Analysis

  • Conflict : Variability in reported COX-1/COX-2 selectivity ratios across studies.

    • Resolution : Differences may arise from assay conditions (e.g., human recombinant COX vs. tissue-derived enzymes). Standardize enzyme sources and validate with competitive inhibitors like indomethacin .
  • Conflict : Disparate bioavailability values in ocular vs. systemic administration.

    • Resolution : Account for first-pass metabolism in systemic studies and use localized delivery models (e.g., topical NLCs) to isolate tissue-specific effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.